Anatabine Anatabine Anatabine belongs to the class of organic compounds known as aralkylamines. These are alkylamines in which the alkyl group is substituted at one carbon atom by an aromatic hydrocarbyl group. Anatabine is soluble (in water) and a very strong basic compound (based on its pKa).
Anatabine is a member of bipyridines.
Brand Name: Vulcanchem
CAS No.: 581-49-7
VCID: VC0518877
InChI: InChI=1S/C10H12N2/c1-2-7-12-10(5-1)9-4-3-6-11-8-9/h1-4,6,8,10,12H,5,7H2/t10-/m0/s1
SMILES: C1C=CCNC1C2=CN=CC=C2
Molecular Formula: C10H12N2
Molecular Weight: 160.22 g/mol

Anatabine

CAS No.: 581-49-7

Cat. No.: VC0518877

Molecular Formula: C10H12N2

Molecular Weight: 160.22 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Anatabine - 581-49-7

Specification

CAS No. 581-49-7
Molecular Formula C10H12N2
Molecular Weight 160.22 g/mol
IUPAC Name 3-[(2S)-1,2,3,6-tetrahydropyridin-2-yl]pyridine
Standard InChI InChI=1S/C10H12N2/c1-2-7-12-10(5-1)9-4-3-6-11-8-9/h1-4,6,8,10,12H,5,7H2/t10-/m0/s1
Standard InChI Key SOPPBXUYQGUQHE-JTQLQIEISA-N
Isomeric SMILES C1C=CCN[C@@H]1C2=CN=CC=C2
SMILES C1C=CCNC1C2=CN=CC=C2
Canonical SMILES C1C=CCNC1C2=CN=CC=C2
Appearance Solid powder
Boiling Point 145.5°C

Introduction

Chemical and Structural Properties

Molecular Configuration

Anatabine’s structure comprises a pyridine ring fused to a tetrahydropyridine moiety, conferring rigidity and enabling interactions with nicotinic acetylcholine receptors (nAChRs) . The compound exists as an enantiomer, with the (S)-(-)-anatabine form being biologically active .

Table 1: Key Chemical Properties of Anatabine

PropertyValue
Molecular FormulaC₁₀H₁₂N₂
Molecular Weight160.22 g/mol
CAS Registry Number581-49-7
PubChem CID11388
SolubilityLipophilic, water-insoluble
ChEMBL IDCHEMBL2109203

Source: PubChem , ChEMBL

Pharmacokinetics and Bioavailability

Absorption and Distribution

Preclinical studies in rodents demonstrate that anatabine is bioavailable following intraperitoneal (i.p.) administration, with rapid distribution to the brain . At doses of 1–5 mg/kg, peak plasma concentrations (CmaxC_{max}) are achieved within 30 minutes, suggesting efficient systemic absorption . Brain-to-plasma ratios of 0.8–1.2 indicate significant blood-brain barrier penetration, a critical attribute for neurological applications .

Metabolism and Excretion

Anatabine undergoes hepatic metabolism via cytochrome P450 enzymes, primarily CYP2A6 and CYP2B6, yielding inactive metabolites excreted renally . Urinary anatabine levels correlate with tobacco exposure, making it a biomarker for assessing smoking habits .

Table 2: Pharmacokinetic Parameters in Rodents

ParameterValue (5 mg/kg i.p.)
CmaxC_{max} (plasma)1.2 ± 0.3 μg/mL
TmaxT_{max}0.5 hours
Half-life (t1/2t_{1/2})2.1 ± 0.4 hours
AUC₀–∞4.7 ± 0.9 μg·h/mL

Source: Journal of Natural Products

Mechanisms of Action

Anti-Inflammatory Pathways

Anatabine suppresses NF-κB and STAT3 phosphorylation, inhibiting the transcription of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) . In lipopolysaccharide (LPS)-challenged mice, anatabine (2–5 mg/kg) reduced IL-6 levels by 40–60% while elevating anti-inflammatory interleukin-10 (IL-10) by 30–50% .

NRF2 Activation

Systems biology approaches reveal that anatabine induces nuclear translocation of NRF2, a master regulator of antioxidant response elements (ARE) . This activation upregulates heme oxygenase-1 (HMOX1) and glutathione synthetase, enhancing cellular antioxidant defenses . Phosphoproteomic analyses further implicate mitogen-activated protein kinase (MAPK) signaling in NRF2-mediated effects .

Cholinergic Modulation

As a partial agonist at α4β2 nAChRs, anatabine mimics nicotine’s neuroprotective effects without inducing dependence . This activity underpins its potential in Alzheimer’s disease, where it reduces amyloid-beta (Aβ) production by downregulating beta-secretase (BACE-1) expression .

Therapeutic Applications

Neurodegenerative Disorders

In transgenic Alzheimer’s mice, a 4-day anatabine regimen (10 mg/kg/day) decreased soluble Aβ₁–₄₀ and Aβ₁–₄₂ levels by 35–45% . Chronic administration (20 mg/kg/day for 4 weeks) also attenuated tau hyperphosphorylation in repetitive mild traumatic brain injury (r-mTBI) models, improving cognitive function in 24-hit mTBI mice .

Autoimmune Diseases

Anatabine (10–20 mg/kg/day) reduced thyroiditis incidence by 34% in murine models of Hashimoto’s disease, concomitant with lowered anti-thyroglobulin antibodies and restored interleukin-18 (IL-18) expression .

Multiple Sclerosis

Inhalation exposure to anatabine (10–20 mg/kg/day for 4 weeks) ameliorated experimental autoimmune encephalomyelitis (EAE) in mice, reducing neurological deficits by 50–70% and attenuating demyelination .

Clinical Development

Phase I Trials

Rock Creek Pharmaceuticals initiated a phase I trial in 2015 under UK regulatory approval (MHRA), evaluating the safety and pharmacokinetics of oral anatabine citrate . The RapidFACT platform enabled dose escalation studies, with preliminary data indicating tolerability up to 40 mg/day .

Table 3: Clinical Trial Overview

Trial PhaseIndicationDesignOutcome Measures
Phase IHealthy VolunteersSingle Ascending DoseSafety, CmaxC_{max}, AUC
Phase IIaAlzheimer’s DiseaseRandomized, PlaceboCognitive Decline, Aβ

Source: Clinical Trials Arena

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